Cas no 20831-76-9 (Gentiopicroside)

Gentiopicroside is a bioactive iridoid glucoside extracted from Gentian root. This compound exhibits anti-inflammatory and antioxidant properties, making it beneficial for various dermatological applications. It can also inhibit microbial growth, offering potential as an antimicrobial agent in cosmetic formulations or pharmaceuticals.
Gentiopicroside structure
Gentiopicroside structure
Product name:Gentiopicroside
CAS No:20831-76-9
MF:C16H20O9
MW:356.324605941772
MDL:MFCD00075700
CID:51668
PubChem ID:329825007

Gentiopicroside Chemical and Physical Properties

Names and Identifiers

    • (5R-trans)-6-(β-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
    • (5beta-trans)-6-(beta-d-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1h,3h-pyrano[3,4-c]pyran-1-one
    • GENTIOPICRIN
    • GENTIOPICROSIDE
    • (5R-trans)-6-(beta-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
    • Gentiop icroin
    • glucopyranosyloxy)-5,6-dihydro-,(5R-trans)-
    • (5R,6S)-5-ethenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-3H-pyrano[5,4-c]pyran-1-one
    • 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(b-D-glucopyranosyloxy)-5,6-dihydro-, (5R,6S)-
    • 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(b-D-glucopyranosyloxy)-5,6-dihydro-, (5R-trans)-
    • (5R)-5β-Ethenyl-6α-(β-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
    • (5R)-5β-Vinyl-6α-(β-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
    • 6α-(β-D-Glucopyranosyloxy)-5,6-dihydro-5β-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
    • (5R-trans)-6-(?-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
    • GENTIOPICROSIDE(P)
    • GENTIOPICROSIDE(RG) PrintBack
    • (3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one
    • (5R,6S)-5-Ethenyl-6-(-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-Pyrano[3,4-c]pyran-1-one
    • (5R-trans)-5-ethenyl-6-(-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
    • NSC606402
    • [ "Gentiopicrin" ]
    • 0WE09Z21RC
    • Gentiopicroside, >=98% (HPLC)
    • Gentiopicrin,(S)
    • (5R,6S)-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-5-vinyl-5,6-dihydropyrano[3,4-c]pyran-1(3H)-one
    • MLS002473254
    • MEGxp0_000872
    • HMS2198G10
    • (3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,
    • (5R,6S)-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-vinyl-5,6-dihydropyrano[3,4-c]pyran-1(3H)-one
    • AS-74360
    • AKOS015896721
    • NSC-606402
    • SCHEMBL154304
    • LMPR0102070009
    • AC-33960
    • (5R-trans)-6-(beta-D-Glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano(3,4-c)pyran-1-one
    • ACon1_001284
    • SMR001397341
    • DTXSID40878043
    • EX-A6716
    • BRD-K33131085-001-01-5
    • 20831-76-9
    • GENTIOPICRIN [MI]
    • CCG-268110
    • (5R,6S)-5-ethenyl-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,3H,5H,6H-pyrano[3,4-c]pyran-1-one
    • (5R,6S)-5-ETHENYL-6-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,6-DIHYDRO-1H,3H-PYRANO(3,4-C)PYRAN-1-ONE
    • EINECS 244-070-2
    • ZB1867
    • (5R-trans)-6-(b-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one
    • C09782
    • s3777
    • AC-20248
    • NCGC00180669-01
    • (5R,6S)-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-vinyl-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one
    • MFCD00075700
    • CS-0009015
    • G0576
    • CHEMBL508320
    • UNII-0WE09Z21RC
    • NSC 606402
    • 1ST40190
    • 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-6-(beta-D-glucopyranosyloxy)-5,6-dihydro-, (5R-trans)-
    • A814958
    • DTXCID501016106
    • HY-N0494
    • Q27106718
    • CHEBI:5321
    • Gentoipicroside
    • Gentiopicroside?
    • C16H20O9
    • BRD-K33131085-001-07-2
    • DUAGQYUORDTXOR-GPQRQXLASA-N
    • 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(ss-D-glucopyranosyloxy)-5,6-dihydro-, (5R,6S)-; 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(ss-D-glucopyranosyloxy)-5,6-dihydro-, (5R-trans)-; Gentiopicrin (6CI); Gentiopicroside (7CI,8CI); (5R,6S)-5-Ethenyl-6-(ss-D-glucopyranosyloxy)-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-1-one; NSC 606402
    • Gentiopicroside
    • MDL: MFCD00075700
    • Inchi: 1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1
    • InChI Key: DUAGQYUORDTXOR-GPQRQXLASA-N
    • SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])O[C@@]1([H])[C@]([H])(C([H])=C([H])[H])C2=C([H])C([H])([H])OC(C2=C([H])O1)=O

Computed Properties

  • Exact Mass: 356.110732g/mol
  • Surface Charge: 0
  • XLogP3: -1.2
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 356.110732g/mol
  • Monoisotopic Mass: 356.110732g/mol
  • Topological Polar Surface Area: 135Ų
  • Heavy Atom Count: 25
  • Complexity: 598
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 356.32

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 191 ºC
  • Boiling Point: 667.8±55.0°C at 760 mmHg
  • Flash Point: 247.1±25.0 °C
  • Refractive Index: 1.623
  • Solubility: In vitro: DMSO solubility ≥ 150 mg/ml (420.97 mm) * "≥" means soluble, but saturation unknown
  • PSA: 134.91000
  • LogP: -1.67150
  • Vapor Pressure: 0.0±4.6 mmHg at 25°C
  • Specific Rotation: -200 º (c=2, H2O)
  • Solubility: Not determined
  • Optical Activity: [α]/D -185 to -205°, c = 1 in H2O

Gentiopicroside Security Information

Gentiopicroside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
928954-100MG
Gentiopicroside, 98.5%
20831-76-9 98.5%
100MG
¥ 2999 2022-04-26
DC Chemicals
DC55150-1g
Gentiopicroside
20831-76-9 >98%
1g
$1200.0 2023-09-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20763-20mg
Gentiopicroside
20831-76-9 ,HPLC≥98%
20mg
¥200.00 2021-09-02
eNovation Chemicals LLC
D511545-10g
Gentiopicroside
20831-76-9 97%
10g
$570 2022-10-25
MedChemExpress
HY-N0494-10mM*1 mL in DMSO
Gentiopicroside
20831-76-9 99.52%
10mM*1 mL in DMSO
¥770 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G21690-200mg
Gentiopicroside
20831-76-9
200mg
¥1558.0 2021-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89512-10MG
Gentiopicroside
20831-76-9
10mg
¥3994.73 2024-12-24
eNovation Chemicals LLC
D511545-1g
Gentiopicroside
20831-76-9 97%
1g
$360 2024-05-23
eNovation Chemicals LLC
D511545-25g
Gentiopicroside
20831-76-9 97%
25g
$1120 2022-10-25
TRC
G363100-100mg
Gentiopicroside
20831-76-9
100mg
$236.00 2023-05-18

Gentiopicroside Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:20831-76-9)Gentiopicroside
Order Number:LE10350
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:20831-76-9)Gentiopicrin
Order Number:LE975
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally

Additional information on Gentiopicroside

Introduction to Gentiopicroside (CAS No: 20831-76-9) and Its Recent Research Applications

Gentiopicroside, a naturally occurring flavonoid glycoside, is primarily extracted from several species of the genus Gentiana, including Gentiana scabra and Gentiana lutea. With the CAS number 20831-76-9, this compound has garnered significant attention in the field of pharmaceuticals and natural products due to its diverse biological activities and potential therapeutic applications. Gentiopicroside is characterized by its unique chemical structure, which includes a glucose moiety attached to the apigenin moiety, contributing to its remarkable pharmacological properties.

The chemical formula of gentiopicroside is C21H20O10, and it is classified as a secoiridoid glycoside. Its molecular weight is approximately 432.39 g/mol, making it a relatively large molecule compared to other flavonoids. The presence of multiple hydroxyl groups and the glycosidic linkage imparts gentiopicroside with strong solubility in water, which enhances its bioavailability and potential for oral administration.

In recent years, gentiopicroside has been extensively studied for its pharmacological effects, particularly in the context of anti-inflammatory, antioxidant, and neuroprotective activities. The compound's ability to modulate various cellular pathways has made it a subject of interest in both preclinical and clinical research. One of the most compelling aspects of gentiopicroside is its potential to interact with multiple targets within the body, thereby offering a multifaceted approach to therapeutic intervention.

Recent studies have highlighted gentiopicroside's role in modulating inflammatory responses. In particular, research has demonstrated that gentiopicroside can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where gentiopicroside may serve as a promising therapeutic agent. The mechanism behind this effect involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are central to the initiation and propagation of inflammatory responses.

Beyond its anti-inflammatory properties, gentiopicroside has also been shown to possess significant antioxidant capabilities. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have indicated that gentiopicroside can scavenge free radicals and protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This protective effect makes gentiopicroside a candidate for therapeutic intervention in conditions where oxidative stress plays a pivotal role.

The neuroprotective potential of gentiopicroside has been further explored in preclinical models. Research has demonstrated that gentiopicroside can protect against neuronal cell death induced by various insults, including excitotoxicity and hypoxia-ischemia. The compound's ability to modulate neurotransmitter systems and protect against mitochondrial dysfunction suggests that it may have applications in treating neurological disorders. Additionally, gentiopicroside has shown promise in reducing cognitive decline associated with aging by enhancing synaptic plasticity and protecting against beta-amyloid-induced neurotoxicity.

In addition to its roles in inflammation, antioxidation, and neuroprotection, gentiopicroside has also been studied for its potential antimicrobial and antiviral properties. Preliminary research indicates that gentiopicroside can inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Furthermore, studies have explored its activity against viral infections, suggesting that it may interfere with viral replication by inhibiting key viral enzymes or proteins. These findings open up new avenues for exploring gentiopicroside as an antimicrobial or antiviral agent.

The pharmacokinetic profile of gentiopicroside is another area of interest. Due to its glycosidic structure, gentiopicroside exhibits moderate oral bioavailability. However, it undergoes rapid metabolism upon absorption into the bloodstream, primarily through glucuronidation and conjugation reactions. These metabolic processes limit its systemic availability but also contribute to its excretion via bile and urine. Understanding these pharmacokinetic characteristics is crucial for optimizing therapeutic dosing regimens and developing formulations that enhance its bioavailability.

The safety profile of gentiopicroside has been evaluated in several clinical trials conducted so far. Most studies report that gentiopicroside is well-tolerated at therapeutic doses, with minimal side effects observed. However, as with any pharmacological agent, long-term use or high-dose administration may pose risks that need to be carefully monitored. Further clinical research is warranted to fully assess the safety profile of gentiopicroside across different populations and therapeutic settings.

In conclusion, gentiopicroside (CAS No: 20831-76-9) is a multifaceted natural product with significant potential in pharmaceutical applications. Its diverse biological activities span anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antiviral effects, making it a promising candidate for treating various diseases. While further research is needed to fully elucidate its mechanisms of action and optimize therapeutic strategies, current evidence suggests that gentiopicroside could play a valuable role in future medical treatments.

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